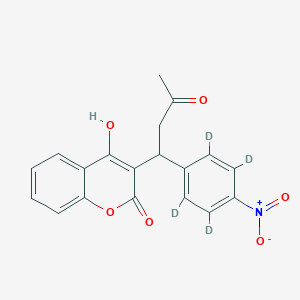

Acenocoumarol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[1-deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/i6D,7D,8D,9D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABCILAOYCMVPS-QJZBYVTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Acenocoumarol-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Acenocoumarol-d5, a deuterated internal standard crucial for the accurate quantification of the anticoagulant drug Acenocoumarol in biological matrices.

Introduction

Acenocoumarol is a potent oral anticoagulant derived from coumarin.[1][2] It functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors II, VII, IX, and X.[2][3] Due to its narrow therapeutic index, monitoring its concentration in plasma is critical for patient safety and therapeutic efficacy. Stable isotope-labeled internal standards, such as this compound, are essential for precise bioanalytical quantification by mass spectrometry, as they mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[4][5] this compound is structurally identical to Acenocoumarol, except that five hydrogen atoms have been replaced by deuterium.[6][7]

Synthesis of this compound

The synthesis of this compound involves a Michael addition of 4-hydroxycoumarin to a deuterated chalcone, 4'-nitro-d4-benzalacetone, which itself is synthesized from deuterated precursors. The overall synthetic pathway is outlined below.

Proposed Synthetic Pathway

References

- 1. aditum.org [aditum.org]

- 2. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]

- 5. bdg.co.nz [bdg.co.nz]

- 6. usbio.net [usbio.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Navigating Early-Phase Research: A Technical Guide to the Application of Acenocoumarol-d5 in Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core applications and methodologies surrounding the use of Acenocoumarol-d5 in preliminary scientific research. This compound is the deuterated, stable isotope-labeled form of Acenocoumarol, a potent anticoagulant that functions as a Vitamin K antagonist.[1][2] The primary application of this isotopically labeled compound is as an internal standard in quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[3] This guide will delve into the experimental protocols, present quantitative data in a structured format, and provide visual representations of key workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Application: Internal Standard in Bioanalysis

In pharmacokinetic and metabolic studies of Acenocoumarol, accurate quantification of the drug in biological matrices (e.g., plasma, urine) is paramount. This compound serves as an ideal internal standard for these analyses.[3] Because it is chemically identical to Acenocoumarol but has a different mass due to the deuterium atoms, it co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Experimental Protocols

A typical experimental workflow for the quantification of Acenocoumarol in human plasma using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Protein Precipitation

A common and efficient method for extracting Acenocoumarol from plasma is protein precipitation.

-

Objective: To remove proteins from the plasma sample that can interfere with the analysis and damage the analytical column.

-

Procedure:

-

To 100 µL of human plasma, add a known concentration of this compound solution (internal standard).

-

Add 300 µL of a protein precipitation agent, such as acetonitrile or methanol.

-

Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the analyte and internal standard, for LC-MS/MS analysis.

-

Chromatographic Separation: Liquid Chromatography

The supernatant is then injected into a liquid chromatography system to separate Acenocoumarol and this compound from other endogenous components of the plasma.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used for the separation of coumarin derivatives.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient is programmed to start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the compounds.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Column Temperature: The column is often heated (e.g., to 40 °C) to ensure reproducible retention times.

Detection: Tandem Mass Spectrometry (MS/MS)

The eluent from the LC system is introduced into a tandem mass spectrometer for detection and quantification.

-

Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for Acenocoumarol.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. In MRM, specific precursor-to-product ion transitions are monitored for both the analyte (Acenocoumarol) and the internal standard (this compound).

-

Acenocoumarol Transition: The precursor ion (Q1) corresponding to the molecular weight of Acenocoumarol is selected and fragmented in the collision cell (Q2). A specific product ion (Q3) is then monitored.

-

This compound Transition: Similarly, the precursor ion for this compound is selected and fragmented, and a specific product ion is monitored.

-

-

Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of Acenocoumarol in the original sample by comparing it to a standard curve.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to Acenocoumarol and its analysis, derived from various studies.

Table 1: Physicochemical Properties of Acenocoumarol and this compound

| Property | Acenocoumarol | This compound | Reference(s) |

| Molecular Formula | C₁₉H₁₅NO₆ | C₁₉H₁₀D₅NO₆ | [4],[5] |

| Molecular Weight | 353.33 g/mol | 358.36 g/mol | [4],[2] |

| CAS Number | 152-72-7 | 1185071-64-0 | [4],[5] |

Table 2: Pharmacokinetic Parameters of Acenocoumarol (Oral Administration)

| Parameter | Value | Unit | Reference(s) |

| Bioavailability | >60 | % | [6],[7] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 3 | hours | [6],[8] |

| Elimination Half-Life (t½) | 8 - 11 | hours | [6],[2] |

| Volume of Distribution (Vd) | 0.16 - 0.34 | L/kg | [6] |

| Protein Binding | >98 | % | [6] |

| Metabolism | Hepatic (CYP2C9, CYP1A2, CYP2C19) | - | [8],[9] |

| Excretion | Urine (60%), Feces (29%) | % | [6] |

Visualizing the Workflow and Mechanism

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanism of action of Acenocoumarol.

Caption: Bioanalytical workflow for Acenocoumarol quantification.

Caption: Mechanism of action of Acenocoumarol.

Conclusion

This compound is an indispensable tool in the preclinical and clinical development of Acenocoumarol and related compounds. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental for accurate pharmacokinetic and metabolic assessments. The methodologies outlined in this guide provide a solid foundation for researchers to develop and validate robust bioanalytical methods for their studies. A thorough understanding of these principles is crucial for advancing our knowledge of Acenocoumarol and for the development of safer and more effective anticoagulant therapies.

References

- 1. This compound - Immunomart [immunomart.org]

- 2. Acenocoumarol - Wikipedia [en.wikipedia.org]

- 3. shimadzu.com [shimadzu.com]

- 4. bdg.co.nz [bdg.co.nz]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Acenocoumarol’s pharmacokinetic: linear or not? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. hug.ch [hug.ch]

A Technical Guide to the Use of Deuterated Acenocoumarol in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acenocoumarol is a potent oral anticoagulant belonging to the coumarin class of drugs. It functions by inhibiting the vitamin K epoxide reductase complex, thereby interfering with the synthesis of vitamin K-dependent clotting factors.[1] The metabolism of acenocoumarol is a critical determinant of its therapeutic efficacy and safety, with significant inter-individual variability primarily attributed to genetic polymorphisms in the cytochrome P450 enzyme system.[2] The use of stable isotope-labeled compounds, particularly deuterated analogues, offers a powerful tool to investigate the pharmacokinetics and metabolic pathways of drugs like acenocoumarol with high precision.[]

This technical guide provides an in-depth overview of the application of deuterated acenocoumarol in metabolic studies. It covers the rationale for its use, potential synthetic strategies, detailed experimental protocols for in vitro and in vivo studies, and data analysis techniques.

Rationale for Using Deuterated Acenocoumarol

The primary rationale for employing deuterated acenocoumarol lies in the kinetic isotope effect (KIE) . The substitution of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[4] Since the cleavage of a C-H bond is often the rate-limiting step in drug metabolism by cytochrome P450 enzymes, replacing hydrogen with deuterium at a metabolic site can significantly slow down the rate of metabolism.[4][5] This phenomenon allows researchers to:

-

Elucidate Metabolic Pathways: By strategically placing deuterium atoms on the acenocoumarol molecule, specific metabolic routes can be probed. A slower formation of a particular metabolite from the deuterated analogue compared to the non-deuterated parent drug confirms the involvement of that position in metabolism.

-

Quantify Metabolite Formation: The KIE can lead to a shift in the metabolic profile, potentially increasing the exposure to alternative metabolic pathways.

-

Improve Pharmacokinetic Properties: Slowing down metabolism can lead to a longer half-life, reduced clearance, and increased overall drug exposure (AUC), which can have therapeutic implications.[6]

-

Conduct "Cassette" Dosing Studies: Co-administration of a therapeutic dose of the non-deuterated drug and a microdose of the deuterated drug allows for the simultaneous determination of pharmacokinetic parameters of both parent and metabolite in a single study, reducing inter-individual variability.

Synthesis of Deuterated Acenocoumarol

-

Preparation of a Deuterated Precursor: A key starting material, such as a deuterated phenylacetic acid or a deuterated salicylaldehyde, would be required. Deuterium can be introduced into aromatic rings through methods like acid-catalyzed exchange with heavy water (D₂O) or through the use of deuterated starting materials in a multi-step synthesis.[10]

-

Coumarin Ring Formation: The deuterated precursor would then be subjected to a condensation reaction to form the 4-hydroxycoumarin core. The Pechmann condensation or the Perkin reaction are common methods for synthesizing the coumarin ring system.[9]

-

Introduction of the Side Chain: The final step would involve the Michael addition of the deuterated 4-hydroxycoumarin to a suitable nitro-substituted chalcone derivative to introduce the characteristic side chain of acenocoumarol.

The exact position of deuteration would be determined by the specific research question. For instance, to probe the major hydroxylation pathways, deuterium atoms could be introduced at the 6- and 7-positions of the coumarin ring.

Experimental Protocols

In Vitro Metabolism Studies using Human Liver Microsomes (HLMs)

These studies are crucial for identifying the primary metabolic pathways and the enzymes involved.[11][12]

Objective: To compare the metabolic stability and metabolite profile of acenocoumarol and deuterated acenocoumarol.

Materials:

-

Acenocoumarol and Deuterated Acenocoumarol (e.g., d₂-acenocoumarol)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., warfarin or a stable isotope-labeled analogue)

Procedure:

-

Incubation:

-

Prepare incubation mixtures in phosphate buffer (pH 7.4) containing HLMs (e.g., 0.5 mg/mL protein concentration).

-

Add acenocoumarol or deuterated acenocoumarol to achieve a final concentration of, for example, 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

-

Time Points:

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

-

Reaction Quenching:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant for analysis.

-

-

Analysis:

-

Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the disappearance of the parent compound and the formation of metabolites.[13]

-

In Vivo Pharmacokinetic Studies in a Preclinical Model (e.g., Rats)

These studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of the drug in a living organism.[14]

Objective: To compare the pharmacokinetic profiles of acenocoumarol and deuterated acenocoumarol following oral administration.

Materials:

-

Acenocoumarol and Deuterated Acenocoumarol formulations for oral administration.

-

Male Wistar rats (or other appropriate preclinical model).

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

-

Equipment for plasma separation (centrifuge).

Procedure:

-

Dosing:

-

Administer a single oral dose of acenocoumarol or deuterated acenocoumarol (e.g., 2 mg/kg) to separate groups of rats.

-

-

Blood Sampling:

-

Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

-

Sample Processing:

-

Extract the drug and its metabolites from the plasma using a suitable method (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).

-

-

Analysis:

-

Quantify the concentrations of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.

-

Data Presentation

In Vitro Metabolic Stability Data

| Compound | Half-life (t½) in HLMs (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Acenocoumarol | [Example Value: 30] | [Example Value: 23.1] |

| Deuterated Acenocoumarol | [Hypothetical Value: >60] | [Hypothetical Value: <11.5] |

Note: The hypothetical values for deuterated acenocoumarol are based on the expected kinetic isotope effect, leading to a slower metabolism and thus a longer half-life and lower intrinsic clearance.

In Vivo Pharmacokinetic Parameters[15]

| Parameter | Acenocoumarol | Deuterated Acenocoumarol (Hypothetical) |

| Cmax (ng/mL) | 244.19 - 644.23 | [Expected to be similar or slightly lower] |

| Tmax (h) | 1 - 4 | [Expected to be similar] |

| AUC₀-∞ (ng·h/mL) | [Calculated from dose/CL] | [Expected to be higher] |

| t½ (h) | 6.29 - 14.22 | [Expected to be longer] |

| CL (L/h) | 1.86 - 5.62 | [Expected to be lower] |

| Vd (L/kg) | [Calculated from CL and t½] | [Expected to be similar] |

Note: The hypothetical values for deuterated acenocoumarol are based on the anticipated impact of the kinetic isotope effect on its in vivo disposition.

Visualization of Pathways and Workflows

Acenocoumarol Metabolic Pathway

References

- 1. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacogenetics of acenocoumarol: cytochrome P450 CYP2C9 polymorphisms influence dose requirements and stability of anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioscientia.de [bioscientia.de]

- 5. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthesis of deuterium labelled metabolites of warfarin and phenprocoumon [inis.iaea.org]

- 8. Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajpamc.com [ajpamc.com]

- 10. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Acenocoumarol and its amino and acetamido metabolites. Comparative pharmacokinetics and pharmacodynamics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Acenocoumarol in Plasma using Acenocoumarol-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acenocoumarol is a potent oral anticoagulant medication belonging to the coumarin class, widely prescribed for the prevention and treatment of thromboembolic disorders.[1] Due to its narrow therapeutic index and significant inter-individual variability in dose-response, therapeutic drug monitoring (TDM) of acenocoumarol in plasma is crucial to ensure efficacy and minimize the risk of adverse events such as hemorrhage or thrombosis.[2]

This document provides a detailed protocol for the quantitative analysis of acenocoumarol in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Acenocoumarol-d5, to ensure high accuracy and precision, a standard practice in regulated bioanalysis.[3][4] Two robust sample preparation techniques, Solid-Phase Extraction (SPE) and Protein Precipitation (PPT), are described to accommodate different laboratory workflows and requirements.

Mechanism of Action: Inhibition of the Vitamin K Cycle

Acenocoumarol exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[2][5] This enzyme is a critical component of the vitamin K cycle, responsible for the regeneration of reduced vitamin K (vitamin KH2).[6] Vitamin KH2 is an essential cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[1] By blocking VKOR, acenocoumarol leads to a depletion of reduced vitamin K, thereby impairing the synthesis of functional, carboxylated clotting factors and ultimately inhibiting coagulation.[5][6]

References

- 1. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 5. What is the mechanism of Acenocoumarol? [synapse.patsnap.com]

- 6. Acenocoumarol Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Acenocoumarol-d5

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Acenocoumarol-d5, a common internal standard for the analysis of the anticoagulant drug Acenocoumarol. The protocol outlines sample preparation from plasma, chromatographic separation, and mass spectrometric detection parameters. The provided settings are optimized for high selectivity and sensitivity, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Acenocoumarol is a potent oral anticoagulant belonging to the coumarin class of drugs.[1][2] It functions by inhibiting vitamin K epoxide reductase, which is crucial for the synthesis of several clotting factors.[2] Accurate quantification of Acenocoumarol in biological matrices is essential for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring to ensure patient safety and efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for matrix effects and variations in sample processing and instrument response.

This document provides a detailed protocol for the analysis of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental

Materials and Reagents

-

Acenocoumarol and this compound standards

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Deionized water

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

A stereoselective, sensitive, and rapid LC-MS/MS method was developed for the determination of Acenocoumarol and its deuterated internal standard in human plasma.[3][4]

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | Waters Micromass® Quattro Premier |

| Column | Astec Chirobiotic V chiral column, 5 µm x 4.6 mm x 100 mm |

| Column Temperature | 35°C |

| Mobile Phase | Acetonitrile:Methanol:5 mM Ammonium Acetate with Formic Acid (15:15:70 v/v/v) |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 25 µL |

| Autosampler Temperature | 5°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Waters Micromass® Quattro Premier |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 0.60 kV |

| Cone Voltage | 43 V |

| Extractor Voltage | 4.00 V |

| RF Lens | 0.90 V |

| Source Temperature | 120°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 250 L/Hr |

| Desolvation Gas Flow | 900 L/Hr |

| Collision Energy | 30 eV (for both Acenocoumarol and this compound) |

| Multiplier | 650 V |

Table 3: MRM Transitions for Acenocoumarol and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Acenocoumarol | 352.10 | 265.00 |

| This compound | 357.10 | 270.00 |

Protocols

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Prepare individual stock solutions of Acenocoumarol and this compound in methanol.

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions in a methanol/deionized water mixture.

-

Internal Standard Working Solution (20.0 ng/mL): Prepare the working internal standard solution of this compound by diluting the stock solution in a methanol/deionized water mixture.[3][4]

Sample Preparation (Solid Phase Extraction)

-

Sample Spiking: To 500 µL of blank human plasma, add the appropriate amount of Acenocoumarol working standard and 20.0 ng/mL of the this compound internal standard working solution.[4]

-

Protein Precipitation: Precipitate proteins by adding an appropriate solvent and centrifuge for 5 minutes at 16,000 g.[3]

-

SPE Cartridge Conditioning: Condition the SPE cartridges with methanol followed by water.[3]

-

Sample Loading: Apply the supernatant from the centrifuged samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of 0.1% HCl.[3]

-

Elution: Elute the analytes with 1 mL of methanol.[3]

-

Evaporation: Evaporate the eluted samples to dryness under a stream of nitrogen gas.[3]

-

Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase.[3] Vortex the samples for 30 seconds and transfer to autosampler vials.

Data Acquisition and Processing

-

Inject 25 µL of the reconstituted sample into the LC-MS/MS system.[3][4]

-

Acquire data in MRM mode using the transitions specified in Table 3.

-

Process the data using appropriate software (e.g., Waters MassLynx®).[3]

-

Quantify Acenocoumarol using the peak area ratio of the analyte to the internal standard (this compound).

Visualization of the Experimental Workflow

Caption: Experimental workflow for this compound detection.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation and the specific mass spectrometry settings will enable researchers to implement this method for various applications, including pharmacokinetic studies and routine therapeutic drug monitoring of Acenocoumarol. The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the results.

References

- 1. researchgate.net [researchgate.net]

- 2. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Acenocoumarol-d5 in In Vitro Drug Metabolism Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Acenocoumarol-d5 as an internal standard in common in vitro drug metabolism assays. The inclusion of a stable isotope-labeled internal standard is critical for accurate and precise quantification of analyte concentrations by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variations in sample preparation and matrix effects.[1][2]

Overview of Acenocoumarol Metabolism

Acenocoumarol is an anticoagulant that is primarily metabolized in the liver. The major metabolic pathways involve hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. The main enzyme responsible for the metabolism of the S-enantiomer of acenocoumarol is CYP2C9.[3][4] The R-enantiomer is also metabolized by CYP2C9, with minor contributions from CYP1A2 and CYP2C19.[3] Understanding these pathways is essential for designing and interpreting drug-drug interaction studies.

Metabolic Pathway of Acenocoumarol

Caption: Metabolic pathway of Acenocoumarol.

LC-MS/MS Method Parameters for Acenocoumarol and this compound

The following table summarizes the typical mass spectrometry parameters for the analysis of Acenocoumarol and its deuterated internal standard, this compound. These parameters can be used as a starting point for method development and may require optimization based on the specific instrument and chromatographic conditions.

| Parameter | Acenocoumarol | This compound (Internal Standard) |

| Precursor Ion (m/z) | 352.10 | 357.10 |

| Product Ion (m/z) | 265.00 | 270.00 |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |

| Collision Energy (eV) | 30 | 30 |

Table 1: LC-MS/MS parameters for Acenocoumarol and this compound.[5][6]

Protocol: Metabolic Stability of a Test Compound in Human Liver Microsomes

This protocol describes a typical experiment to determine the metabolic stability of a test compound using human liver microsomes, with this compound as an internal standard for the analytical quantification of Acenocoumarol (as a positive control).

Experimental Workflow for Metabolic Stability Assay

Caption: Workflow for the in vitro metabolic stability assay.

Materials

-

Human liver microsomes (pooled)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Test compound stock solution (e.g., 1 mM in DMSO)

-

Acenocoumarol stock solution (positive control, 1 mM in DMSO)

-

This compound stock solution (internal standard, 1 mM in DMSO)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

96-well plates

-

Incubator

-

Centrifuge

Protocol

-

Prepare Incubation Mixtures: In a 96-well plate, prepare the incubation mixtures containing human liver microsomes (final concentration 0.5 mg/mL) and the test compound or Acenocoumarol (final concentration 1 µM) in potassium phosphate buffer. Include control incubations without NADPH.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing this compound (final concentration, e.g., 100 ng/mL). The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

-

Protein Precipitation: After the final time point, vortex the plate and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze by LC-MS/MS to determine the concentration of the test compound and Acenocoumarol remaining at each time point.

Data Analysis

The metabolic stability is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). The t½ is calculated from the slope of the natural logarithm of the percentage of the compound remaining versus time.

| Parameter | Calculation |

| Half-life (t½) | 0.693 / k |

| Intrinsic Clearance (CLint) | (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) |

| Table 2: Calculation of metabolic stability parameters. k is the elimination rate constant. |

Protocol: CYP2C9 Inhibition Assay

This protocol describes an assay to evaluate the potential of a test compound to inhibit CYP2C9, using Acenocoumarol as the probe substrate and this compound as the internal standard.

Logical Relationship in CYP Inhibition Assay

Caption: Logic of a CYP inhibition assay.

Materials

-

Human liver microsomes (pooled)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acenocoumarol stock solution (probe substrate, concentration near its Km for CYP2C9)

-

Test compound stock solutions (at various concentrations)

-

Sulfaphenazole (positive control inhibitor for CYP2C9)

-

This compound stock solution (internal standard)

-

NADPH regenerating system

-

Acetonitrile (ice-cold)

Protocol

-

Prepare Incubation Mixtures: In a 96-well plate, add human liver microsomes (final concentration 0.25 mg/mL), potassium phosphate buffer, and the test compound at various concentrations (or Sulfaphenazole).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Add Substrate: Add Acenocoumarol to each well.

-

Initiate Reaction: Initiate the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate for a predetermined time that is within the linear range of metabolite formation (e.g., 15 minutes).

-

Stop Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing this compound.

-

Sample Processing and Analysis: Process the samples as described in the metabolic stability protocol (protein precipitation and centrifugation) and analyze the formation of the hydroxylated metabolite of Acenocoumarol by LC-MS/MS.

Data Analysis

The inhibitory potential of the test compound is determined by calculating the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the metabolic activity of CYP2C9. This is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Data Presentation: Validation Parameters for Acenocoumarol Quantification

The following table presents typical validation data for an LC-MS/MS method for the quantification of Acenocoumarol using this compound as an internal standard in a biological matrix.

| Validation Parameter | R-Acenocoumarol | S-Acenocoumarol |

| Linear Range (ng/mL) | 0.40 - 40.00 | 0.20 - 20.00 |

| Accuracy (%) | 98.33 - 101.83 | 96.67 - 102.82 |

| Intra-day Precision (CV%) | 1.39 - 2.78 | 1.57 - 6.09 |

| Inter-day Precision (CV%) | 1.23 - 5.00 | 1.33 - 7.07 |

| Recovery (%) | >85% | >85% |

| Matrix Effect (%) | Within acceptable limits | Within acceptable limits |

| Short-term Stability (Room Temp) | Stable for at least 6 hours | Stable for at least 6 hours |

| Long-term Stability (-70°C) | Stable for at least 16 days | Stable for at least 16 days |

Table 3: Summary of bioanalytical method validation parameters for Acenocoumarol enantiomers.[5][6]

Drug-Drug Interactions

Acenocoumarol has a narrow therapeutic index, and its metabolism is susceptible to inhibition or induction by co-administered drugs that affect CYP2C9, CYP1A2, or CYP2C19.

| Interacting Drug | Mechanism of Interaction | Potential Clinical Consequence |

| Amiodarone | Inhibition of CYP2C9 | Increased Acenocoumarol levels and risk of bleeding |

| Fluconazole | Strong inhibition of CYP2C9 and CYP2C19 | Increased Acenocoumarol levels and risk of bleeding |

| Sulfaphenazole | Potent and selective inhibition of CYP2C9 | Significantly increased Acenocoumarol levels |

| Valproate | Inhibition of CYP2C9 | Increased Acenocoumarol levels |

| Rifampicin | Induction of CYP enzymes | Decreased Acenocoumarol levels and risk of thrombosis |

| Carbamazepine | Induction of CYP enzymes | Decreased Acenocoumarol levels |

Table 4: Examples of drugs that interact with Acenocoumarol via CYP enzyme modulation.[3]

These protocols and data provide a comprehensive guide for the use of this compound in in vitro drug metabolism studies. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data for the assessment of the metabolic properties of new chemical entities.

References

- 1. Enzyme Source Effects on CYP2C9 Kinetics and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S9 Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. mttlab.eu [mttlab.eu]

Application of Acenocoumarol-d5 in Toxicology Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Acenocoumarol-d5 in toxicology studies. This compound, a deuterated analog of the anticoagulant drug Acenocoumarol, serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of Acenocoumarol in biological matrices. Its application is critical in toxicokinetic (TK) assessments, which are integral to understanding the dose-dependent toxicity of Acenocoumarol.

Introduction to Acenocoumarol and the Role of its Deuterated Analog

Acenocoumarol is a vitamin K antagonist used to prevent and treat thromboembolic disorders.[1][2] Its mechanism of action involves the inhibition of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1), which is essential for the synthesis of active clotting factors II, VII, IX, and X.[3][4] Due to a narrow therapeutic index and significant inter-individual variability in response, monitoring its concentration in biological fluids is crucial, especially in the context of toxicology.

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). They exhibit similar physicochemical properties to the analyte of interest, co-elute chromatographically, and experience similar ionization effects, thus compensating for variability during sample preparation and analysis. This ensures high accuracy and precision in determining the concentration of the parent drug in toxicological samples.

Application in a Preclinical Acute Oral Toxicity Study (OECD 423)

A common application of this compound is in the toxicokinetic analysis component of an acute oral toxicity study conducted according to OECD Guideline 423 (Acute Toxic Class Method).[5][6][7][8] This study design aims to classify the test substance based on its acute toxicity and to determine its LD50 (the dose lethal to 50% of the test population).

Experimental Workflow for Acute Oral Toxicity and Toxicokinetics

Caption: Workflow for an acute oral toxicity study with a toxicokinetic component.

Experimental Protocols

In-Vivo Acute Oral Toxicity Study Protocol (Adapted from OECD 423)

Objective: To determine the acute oral toxicity of Acenocoumarol in a rodent model and to characterize its toxicokinetic profile.

Test System:

-

Species: Wistar rats (female, as they are often slightly more sensitive).[5]

-

Age: Young adults (8-12 weeks old).

-

Housing: Housed in standard conditions with a 12-hour light/dark cycle, with free access to standard rodent chow and water, except for fasting prior to dosing.[9]

Dose Selection and Administration:

-

LD50 Reference: The oral LD50 for Acenocoumarol in rats is reported as 513 mg/kg.[4]

-

Dose Levels: Based on OECD 423, starting doses of 300 mg/kg and 2000 mg/kg can be selected to classify the substance.[6][10]

-

Vehicle: Corn oil or another suitable vehicle.

-

Administration: A single dose administered by oral gavage to fasted animals. The volume should typically not exceed 1 ml/100g body weight.[7]

Study Design:

-

Acclimatization: Animals are acclimatized for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dosing: A group of 3 female rats is dosed with the starting dose (e.g., 300 mg/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity (e.g., bleeding, lethargy, changes in skin and fur) immediately after dosing, at regular intervals on the first day, and daily thereafter for 14 days. Body weights are recorded weekly.

-

Blood Sampling for Toxicokinetics: Blood samples are collected from a satellite group of animals at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Terminal Procedure: All surviving animals are euthanized at the end of the 14-day observation period, and a gross necropsy is performed.

Bioanalytical Protocol for Acenocoumarol in Plasma using LC-MS/MS

Objective: To quantify the concentration of Acenocoumarol in rat plasma samples using this compound as an internal standard.

Materials and Reagents:

-

Acenocoumarol and this compound reference standards.

-

Acetonitrile (ACN), Methanol (MeOH), Formic acid (LC-MS grade).

-

Ammonium acetate.

-

Rat plasma (blank).

-

Microcentrifuge tubes or 96-well plates.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Preparation of Standards and Quality Controls (QC):

-

Stock Solutions: Prepare stock solutions of Acenocoumarol and this compound in methanol (e.g., 1 mg/mL).

-

Working Solutions: Prepare serial dilutions of the Acenocoumarol stock solution in a suitable solvent (e.g., methanol/water) to create calibration standards.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 20 ng/mL).

-

Calibration Curve and QC Samples: Spike blank rat plasma with the appropriate working solutions to create a calibration curve and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[11][12][13][14][15]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions (based on published methods for human plasma, adaptable for rat plasma): [16][17]

| Parameter | Condition |

| HPLC Column | Chiral column (e.g., Astec Chirobiotic V, 5 µm, 4.6 x 100 mm) |

| Mobile Phase | Acetonitrile:Methanol:5mM Ammonium Acetate with Formic Acid (15:15:70 v/v/v) |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 25 µL |

| Column Temp. | 35°C |

| Ionization Mode | ESI Negative |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Acenocoumarol: m/z 352.1 → 265.0this compound: m/z 357.1 → 270.0 |

| Collision Energy | 30 V (for both) |

Data Analysis: The concentration of Acenocoumarol in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the bioanalytical method.

Table 1: Calibration Curve and Linearity

| Analyte | Matrix | Calibration Range (ng/mL) | R² |

| R-Acenocoumarol | Human Plasma | 0.40 - 40.00 | >0.98 |

| S-Acenocoumarol | Human Plasma | 0.20 - 20.00 | >0.98 |

| Data adapted from a pharmacokinetic study which is applicable to a toxicokinetic context.[16][17] |

Table 2: Bioanalytical Method Validation Parameters

| Parameter | R-Acenocoumarol | S-Acenocoumarol |

| Accuracy (%) | 98.33 - 101.83 | 96.67 - 102.82 |

| Precision (CV%) | 1.23 - 5.00 | 1.33 - 7.07 |

| Lower Limit of Quantification (LLOQ) | 0.40 ng/mL | 0.20 ng/mL |

| Data adapted from a pharmacokinetic study.[16][17] |

Mechanism of Action: Vitamin K Cycle Inhibition

Acenocoumarol exerts its toxic effect through the same mechanism as its therapeutic effect: the potent inhibition of the Vitamin K cycle. This leads to a depletion of active, carboxylated clotting factors, resulting in coagulopathy and, at toxic doses, spontaneous hemorrhage.

Signaling Pathway of Acenocoumarol Action

Caption: Acenocoumarol inhibits VKORC1, disrupting the Vitamin K cycle and coagulation.

Conclusion

This compound is an essential tool for conducting robust toxicology and toxicokinetic studies of Acenocoumarol. Its use as an internal standard in LC-MS/MS bioanalysis allows for the reliable quantification of Acenocoumarol in biological matrices, which is fundamental for establishing a clear relationship between dose, systemic exposure, and observed toxicity. The protocols and data presented here provide a framework for the design and execution of such studies, contributing to a comprehensive safety assessment of this important anticoagulant.

References

- 1. scispace.com [scispace.com]

- 2. BioKB - CoOccurrence - Acenocoumarol - Phenprocoumon [biokb.lcsb.uni.lu]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bemsreports.org [bemsreports.org]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. Toxicokinetic Studies - NTP Technical Report on the Toxicity Studies of Usnea Lichens Containing (+/−)-Usnic Acid (CASRN 125-46-2) Administered in Feed to F344/N Nctr Rats and B6C3F1/Nctr Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. clinichrom.com [clinichrom.com]

- 14. filtrous.com [filtrous.com]

- 15. researchgate.net [researchgate.net]

- 16. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: Acenocoumarol-d5 in Therapeutic Drug Management (TDM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acenocoumarol is an oral anticoagulant widely used in the prevention and treatment of thromboembolic disorders.[1] Due to its narrow therapeutic index and significant inter-individual variability in dose-response, therapeutic drug management (TDM) is crucial for optimizing efficacy while minimizing the risk of adverse events such as bleeding.[2][3] The monitoring of acenocoumarol concentrations in plasma allows for personalized dose adjustments, which is traditionally guided by the International Normalized Ratio (INR), a measure of blood clotting time.[4] For precise quantification, stable isotope-labeled internal standards are essential in mass spectrometry-based assays to correct for matrix effects and variability in sample processing.[5] Acenocoumarol-d5, a deuterated analog of acenocoumarol, serves as an ideal internal standard for the accurate determination of acenocoumarol concentrations in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

These application notes provide a comprehensive overview of the use of this compound in the TDM of acenocoumarol, including detailed experimental protocols for plasma sample analysis and relevant quantitative data.

Acenocoumarol Metabolism

Acenocoumarol is administered as a racemic mixture of R- and S-enantiomers, with the S-enantiomer being significantly more potent.[2] The metabolism of acenocoumarol is primarily hepatic and stereoselective. The main metabolic pathway is hydroxylation, mediated by cytochrome P450 (CYP) enzymes. S-acenocoumarol is principally metabolized by CYP2C9, with minor contributions from CYP2C18 and CYP2C19.[7] R-acenocoumarol is metabolized by a broader range of enzymes, including CYP2C9, CYP2C19, and CYP1A2.[7] Genetic polymorphisms in these enzymes, particularly CYP2C9, can significantly influence acenocoumarol metabolism and contribute to the observed inter-individual variability in dose requirements.[7]

Experimental Protocols

Quantification of R- and S-Acenocoumarol in Human Plasma using LC-MS/MS

This protocol describes a stereoselective, sensitive, and rapid method for the determination of R- and S-acenocoumarol in human plasma using this compound as an internal standard (IS).[6]

a. Materials and Reagents:

-

R- and S-Acenocoumarol reference standards

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges

b. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Chiral HPLC column (e.g., Astec Chirobiotic V, 5 µm, 4.6 x 100 mm)

c. Preparation of Standards and Quality Controls:

-

Stock Solutions: Prepare individual stock solutions of R-acenocoumarol, S-acenocoumarol, and this compound in methanol at a concentration of 0.10 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions in a methanol/deionized water mixture.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 20.0 ng/mL.

-

Calibration Curve Standards: Spike blank human plasma with serial dilutions of the working standards to produce calibration curve standards with concentrations ranging from 0.40 to 40.00 ng/mL for R-acenocoumarol and 0.20 to 20.00 ng/mL for S-acenocoumarol.[6]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma.

d. Sample Preparation (Solid Phase Extraction):

-

To 200 µL of plasma sample, add 100 µL of the 20 ng/mL this compound internal standard working solution and vortex for 10 seconds.

-

Add 200 µL of 2% formic acid to each sample and vortex for 30 seconds.

-

Centrifuge the samples for 5 minutes at 16,000 x g.

-

Condition the SPE cartridges with methanol followed by water.

-

Load the supernatant from the centrifuged samples onto the conditioned SPE cartridges.

-

Wash the cartridges with 1 mL of 0.1% HCl.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute the residue in 300 µL of the mobile phase.

e. LC-MS/MS Analysis:

-

LC Conditions:

-

Column: Astec Chirobiotic V chiral column (5 µm, 4.6 x 100 mm)

-

Mobile Phase: Acetonitrile:Methanol:5 mM Ammonium Acetate with Formic Acid (15:15:70, v/v/v)

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 25 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

R- and S-Acenocoumarol: m/z 352.10 > 265.00

-

This compound (IS): m/z 357.10 > 270.00[6]

-

-

Quantitative Data

The following tables summarize the validation parameters for the described LC-MS/MS method for the quantification of R- and S-acenocoumarol in human plasma.[6]

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| R-Acenocoumarol | 0.40 - 40.00 | > 0.98 |

| S-Acenocoumarol | 0.20 - 20.00 | > 0.98 |

Table 2: Accuracy and Precision

| Analyte | QC Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |

| R-Acenocoumarol | 1.20 | 98.33 - 101.83 | 1.23 - 5.00 |

| 8.00 | 98.33 - 101.83 | 1.23 - 5.00 | |

| 28.00 | 98.33 - 101.83 | 1.23 - 5.00 | |

| S-Acenocoumarol | 0.60 | 96.67 - 102.82 | 1.33 - 7.07 |

| 4.00 | 96.67 - 102.82 | 1.33 - 7.07 | |

| 14.00 | 96.67 - 102.82 | 1.33 - 7.07 |

Table 3: Stability Data

| Analyte | Stability Condition | Stability |

| R-Acenocoumarol | Four freeze-thaw cycles (-70°C to RT) | Stable |

| S-Acenocoumarol | Four freeze-thaw cycles (-70°C to RT) | Stable |

Application in Pharmacokinetic Studies

The described LC-MS/MS method was successfully applied to a pharmacokinetic study in 28 healthy subjects after a single oral dose of 1 mg racemic acenocoumarol.[6] The pharmacokinetic parameters obtained are summarized in the table below.

Table 4: Pharmacokinetic Parameters of R- and S-Acenocoumarol

| Parameter | R-Acenocoumarol (Mean ± SD) | S-Acenocoumarol (Mean ± SD) |

| Cmax (ng/mL) | 16.82 ± 5.61 | 8.94 ± 2.87 |

| Tmax (hr) | 2.11 ± 0.81 | 1.95 ± 0.80 |

| AUC₀₋t (ng·hr/mL) | 125.4 ± 45.2 | 48.7 ± 18.9 |

| AUC₀₋inf (ng·hr/mL) | 134.8 ± 49.3 | 54.1 ± 21.7 |

| t₁/₂ (hr) | 7.45 ± 2.63 | 5.89 ± 2.11 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the therapeutic drug management of acenocoumarol. The detailed protocol and validation data presented here demonstrate the suitability of this approach for both clinical TDM and pharmacokinetic research. By enabling the stereoselective quantification of R- and S-acenocoumarol, this method allows for a more in-depth understanding of the drug's disposition and can contribute to the development of more personalized dosing strategies, ultimately improving patient safety and therapeutic outcomes.

References

- 1. pharmasm.com [pharmasm.com]

- 2. researchgate.net [researchgate.net]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]

- 7. ClinPGx [clinpgx.org]

Application Note: High-Throughput Quantification of Acenocoumarol in Human Plasma by LC-MS/MS Using Acenocoumarol-d5 as an Internal Standard

Introduction

Acenocoumarol is a potent oral anticoagulant derived from coumarin, widely prescribed for the prevention and treatment of thromboembolic disorders.[1][2] Therapeutic drug monitoring of Acenocoumarol is crucial due to its narrow therapeutic index and significant inter-individual variability in patient response. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Acenocoumarol in human plasma. The method utilizes Acenocoumarol-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, clinical monitoring, and drug development applications.[3][4]

Materials and Methods

Chemicals and Reagents

-

Acenocoumarol reference standard (≥98% purity)

-

This compound internal standard (≥98% purity)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (sourced from authorized blood banks)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer

-

Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Solid Phase Extraction (SPE) cartridges

Sample Preparation

A solid-phase extraction (SPE) method was employed for the extraction of Acenocoumarol and this compound from human plasma.[3]

Protocol: Plasma Sample Extraction

-

Thaw plasma samples at room temperature.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 100 µL of the this compound internal standard working solution (20.0 ng/mL) and vortex for 10 seconds.[3]

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation was achieved on a C18 analytical column.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 90% B in 2.5 min, hold for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

The analytes were detected using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

Table 2: Optimized Mass Spectrometry Parameters

| Parameter | Acenocoumarol | This compound |

| Ionization Mode | ESI Negative | ESI Negative |

| MRM Transition (m/z) | 352.1 > 208.1 | 357.1 > 213.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | -25 | -25 |

| Declustering Potential (V) | -80 | -80 |

Method Validation

The method was validated according to international guidelines, assessing linearity, precision, accuracy, recovery, and matrix effect.[5]

Table 3: Quantitative Performance Data

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL (r² > 0.99) |

| LLOQ | 0.5 ng/mL |

| Intra-day Precision (CV%) | ≤ 5.8% |

| Inter-day Precision (CV%) | ≤ 7.2% |

| Accuracy (% Recovery) | 95.3% - 104.5% |

| Mean Extraction Recovery | > 85% |

| Matrix Effect | Minimal, compensated by the internal standard |

Experimental Workflow

The overall workflow for the LC-MS/MS method development and validation is depicted below.

Key Validation Parameters

The logical relationship of the key validation parameters evaluated during method development is illustrated in the following diagram.

Protocols

Protocol: Preparation of Stock and Working Solutions

-

Acenocoumarol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Acenocoumarol reference standard and dissolve it in 10 mL of methanol.

-

This compound Stock Solution (0.1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.[3]

-

Acenocoumarol Working Standards: Prepare a series of working standards by serially diluting the Acenocoumarol stock solution with methanol to achieve concentrations for spiking into plasma to create calibration standards.

-

This compound Working Solution (20.0 ng/mL): Dilute the this compound stock solution with a methanol/deionized water mixture to a final concentration of 20.0 ng/mL.[3]

Protocol: Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike blank human plasma with the appropriate Acenocoumarol working standards to create a calibration curve with at least six non-zero concentration levels.[3]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

This application note details a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Acenocoumarol in human plasma using this compound as an internal standard. The method demonstrates excellent performance in terms of linearity, precision, and accuracy, making it well-suited for a variety of applications in clinical and research settings. The provided protocols offer a clear guide for the implementation of this method in a laboratory environment.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]

- 4. A rapid method for the quantification of the enantiomers of Warfarin, Phenprocoumon and Acenocoumarol by two-dimensional-enantioselective liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneonatalsurg.com [jneonatalsurg.com]

Troubleshooting & Optimization

Technical Support Center: Acenocoumarol-d5 Mass Spectrometry Analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Acenocoumarol-d5 in mass spectrometry (MS) applications. The focus is on identifying and resolving common issues that lead to poor signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal intensity unexpectedly low?

Low signal intensity for an internal standard like this compound can stem from several factors. The most common culprits include suboptimal instrument parameters, issues with the ionization source, matrix effects from the sample, or problems with the liquid chromatography (LC) method. It is also possible that the concentration of the internal standard is too low, or that it is being suppressed by a high concentration of the analyte.[1][2] A systematic troubleshooting approach is the most effective way to identify and resolve the specific cause.

Q2: Which ionization mode and polarity is best for this compound?

For coumarin-based compounds, Electrospray Ionization (ESI) is the most commonly used technique and generally provides good sensitivity.[3][4]

-

ESI vs. APCI: While ESI is often the first choice for polar to moderately polar compounds, Atmospheric Pressure Chemical Ionization (APCI) can be a valuable alternative for less polar compounds and may be less susceptible to matrix effects.[5] It is recommended to test both sources if available.

-

Positive vs. Negative Mode: The choice of polarity depends on the molecule's ability to accept or lose a proton. For many coumarins, positive ion mode ([M+H]⁺) is effective.[4][6] However, given the structure of Acenocoumarol, negative ion mode ([M-H]⁻) should also be evaluated, as some coumarin derivatives show better response in this polarity.[4]

Q3: How can I optimize my mobile phase to improve the signal?

Mobile phase composition directly impacts chromatographic separation and ionization efficiency.

-

Solvents: Acetonitrile and methanol are common organic solvents used with a water-based aqueous phase for reversed-phase chromatography of coumarins.[6][7]

-

Additives: The addition of a small amount of an acid or buffer is crucial for enhancing ionization.

-

For positive ion mode , adding 0.1% formic acid to both the aqueous and organic phases is a standard practice to promote protonation.[6]

-

For negative ion mode , a small amount of a weak base like ammonium hydroxide or a buffer like ammonium acetate can be used.

-

-

Purity: Always use high-purity, LC-MS grade solvents and additives to minimize background noise and the formation of unwanted adducts.[8]

Q4: What are the key mass spectrometer parameters to tune for this compound?

Instrument-specific optimization is critical for achieving maximum signal intensity.[9] Using parameters directly from the literature without verification on your specific instrument can lead to significant sensitivity loss.[9]

-

Source Parameters: Key settings include capillary voltage, source temperature, nebulizer gas flow, and drying gas flow. These parameters affect the desolvation of droplets and the efficiency of ion formation.[10][11] Higher source temperatures can improve desolvation but may degrade thermally labile compounds.[11][12]

-

Compound-Specific Parameters: These include cone/nozzle voltage and collision energy (for MS/MS). These must be optimized to ensure efficient transmission of the precursor ion and optimal fragmentation to product ions.[7]

Q5: Could matrix effects be suppressing my this compound signal?

Yes, matrix effects are a primary cause of poor signal intensity and variability in LC-MS analysis.[13] This occurs when co-eluting compounds from the sample matrix (e.g., plasma, urine) compete with the analyte and internal standard for ionization, suppressing their signal.[1] While a deuterated internal standard like this compound is designed to co-elute with the analyte and experience the same degree of suppression, differences can arise. A slight shift in retention time due to the deuterium isotope effect can cause the internal standard to elute in a region with a different level of ion suppression than the analyte, leading to inaccurate quantification.[13]

Q6: Is it possible the concentration of my internal standard is incorrect?

The concentration of the internal standard relative to the analyte is important. If the analyte concentration is excessively high compared to the internal standard, it can "swamp" the ionization source, leading to suppression of the internal standard's signal.[1] It is often recommended to use an internal standard concentration that is in the mid-range of the calibration curve for the analyte.[1]

Troubleshooting Guide

If you are experiencing low signal intensity with this compound, follow this systematic troubleshooting workflow. The goal is to isolate and optimize each part of the analytical method, from the compound itself to the final MS detection parameters.

Caption: A step-by-step workflow for troubleshooting and improving this compound signal intensity.

Data Summary Tables

Table 1: Comparison of Common Ionization Techniques for Coumarin-like Compounds

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Principle | Soft ionization from charged droplets in solution phase.[14] | Gas-phase chemical ionization of vaporized sample.[14] |

| Analyte Suitability | Excellent for polar to moderately polar, thermally labile compounds.[15] | Good for less polar, thermally stable compounds that are volatile.[15] |

| Flow Rate | Works best with lower flow rates (< 1 mL/min).[14] | More efficient at higher flow rates (> 0.5 mL/min).[15] |

| Matrix Effects | Can be more susceptible to ion suppression.[5] | Generally less susceptible to matrix effects.[5] |

| This compound | Primary choice. Should be tested in both positive and negative modes. | Good alternative. Useful if ESI fails or if matrix effects are severe. |

Table 2: Typical Starting Parameters for LC-MS/MS Method Development

| Parameter | Recommended Starting Condition | Notes |

| LC Column | C18, 2.1 or 3.0 mm i.d., < 3 µm particle size | A standard choice for good retention and peak shape. |

| Mobile Phase A | 0.1% Formic Acid in Water | For positive ion mode.[6] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often gives better peak shapes.[6] |

| Flow Rate | 0.3 - 0.5 mL/min | Adjust based on column diameter. |

| Column Temperature | 30 - 40 °C | Can improve peak shape and reduce viscosity.[3] |

| Injection Volume | 1 - 10 µL | Keep low to avoid peak distortion. |

| ESI Capillary Voltage | 3.0 - 4.5 kV (Positive); 2.5 - 4.0 kV (Negative) | Instrument and flow rate dependent.[11] |

| Source Temperature | 300 - 400 °C | Optimize for best desolvation without degradation.[12] |

| Drying Gas Flow | Instrument Dependent | Increase for higher LC flow rates.[11] |

Experimental Protocols

Protocol 1: Ionization Source and Compound Parameter Optimization

This protocol uses direct infusion of this compound into the mass spectrometer to quickly optimize source and compound parameters without the LC column.

-

Prepare Solution: Create a 100-200 ng/mL solution of this compound in a solvent mixture that mimics the typical mobile phase composition at elution (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

-

Setup Infusion: Infuse the solution directly into the mass spectrometer source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Optimize Source:

-

Acquire data in full scan mode.

-

Test both ESI and APCI sources, and both positive and negative polarities.

-

Systematically adjust source parameters (capillary voltage, gas temperatures, gas flows) one at a time, monitoring the signal intensity of the [M+H]⁺ or [M-H]⁻ ion for this compound.

-

-

Optimize Compound Parameters (MS/MS):

-

Select the precursor ion for this compound.

-

Vary the cone/nozzle voltage to maximize the precursor ion intensity.

-

Increase the collision energy in the collision cell to induce fragmentation. Identify stable, high-intensity product ions.

-

Optimize the collision energy for each major product ion transition to achieve the highest signal in MRM (Multiple Reaction Monitoring) mode.[7]

-

Protocol 2: Assessing Matrix Effects via Post-Column Infusion

This experiment helps visualize regions of ion suppression or enhancement caused by the sample matrix.

-

Setup: Place a T-junction between the LC column outlet and the MS inlet.

-

Infusion: Use a syringe pump to deliver a constant, low flow of this compound solution (as prepared in Protocol 1) into the T-junction, where it will mix with the column eluent.

-

Analysis:

-

First, inject a blank solvent (e.g., mobile phase) onto the LC column. This will establish a stable baseline signal for the infused this compound.

-

Next, inject an extracted blank matrix sample (a sample prepared using the same extraction procedure but containing no analyte or IS).

-

-

Interpretation: Monitor the signal of this compound. Any deviation (dip or rise) from the stable baseline during the run indicates that co-eluting matrix components are causing ion suppression or enhancement at that retention time. If a significant dip is observed where your analyte elutes, matrix effects are a likely cause of low signal.

Caption: Ion suppression occurs when matrix components compete with the analyte and IS for ionization.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. providiongroup.com [providiongroup.com]

- 6. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]

- 8. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]

- 9. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]

- 10. gmi-inc.com [gmi-inc.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. myadlm.org [myadlm.org]

- 14. microsaic.com [microsaic.com]

- 15. youtube.com [youtube.com]

Troubleshooting poor recovery of Acenocoumarol-d5

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the recovery of Acenocoumarol-d5 in bioanalytical experiments. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is a deuterated form of Acenocoumarol, meaning five hydrogen atoms in the molecule have been replaced with deuterium.[1][2] It is chemically and physically similar to Acenocoumarol and is, therefore, an ideal internal standard (IS) for quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3] An internal standard is a compound of known concentration added to samples to help correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[3][4]

Q2: What are the optimal storage conditions for this compound?

For long-term storage, this compound should be kept at -20°C.[1] It may be stored at room temperature for short periods. To ensure maximum product recovery, it is recommended to centrifuge the vial before opening.[1]

Q3: What are the common causes of poor or inconsistent recovery of this compound?

Poor recovery of an internal standard like this compound can stem from several factors throughout the analytical workflow. These include:

-

Suboptimal Sample Extraction: Inefficient extraction from the biological matrix (e.g., plasma) is a primary cause. This can be due to the wrong choice of extraction solvent, incorrect pH, or an unsuitable extraction technique.

-

Analyte Instability: Degradation of this compound during sample collection, storage, or processing can lead to lower recovery.[5][6] Factors like pH, temperature, and exposure to light can influence its stability.[3][6]

-

Matrix Effects: Components in the biological matrix can interfere with the ionization of this compound in the mass spectrometer, either suppressing or enhancing the signal.[7][8] This is a common issue in LC-MS/MS analysis.

-